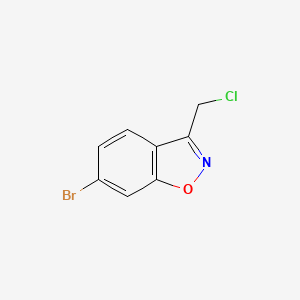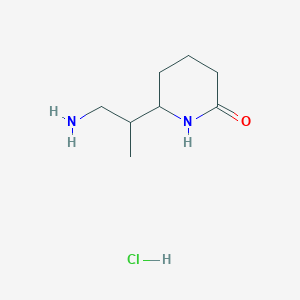![molecular formula C11H14ClF2NO B13497768 1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H13F2NO·HCl It is characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with a difluoromethoxy group
Métodos De Preparación
The synthesis of 1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Substitution with Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using appropriate reagents such as difluoromethyl ether.
Formation of the Amine: The amine group is introduced through a reductive amination reaction.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but lacks the phenyl group, which may result in different chemical and biological properties.
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: The presence of a trifluoromethyl group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and interactions.
1-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14ClF2NO |
|---|---|
Peso molecular |
249.68 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10(13)15-9-4-1-3-8(7-9)11(14)5-2-6-11;/h1,3-4,7,10H,2,5-6,14H2;1H |
Clave InChI |
OMDTVBCARJTMGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC(=CC=C2)OC(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


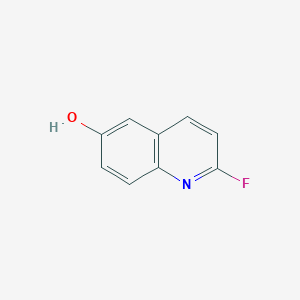

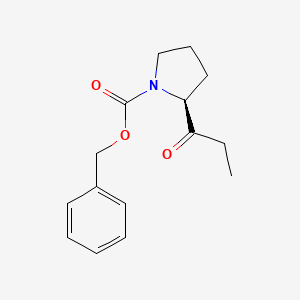
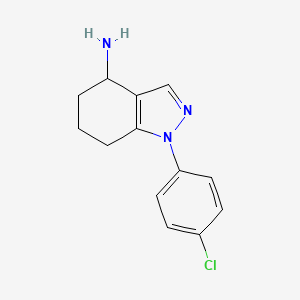
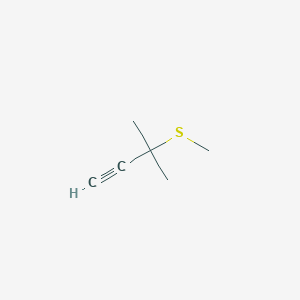
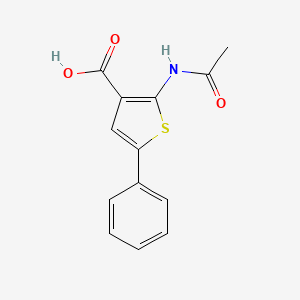
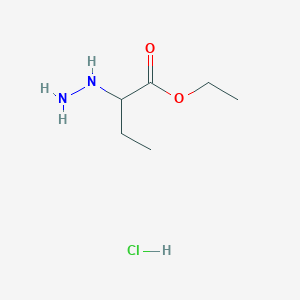
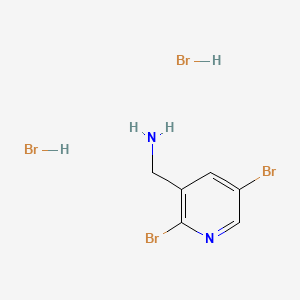

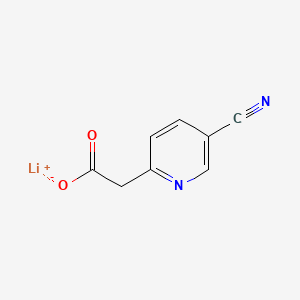
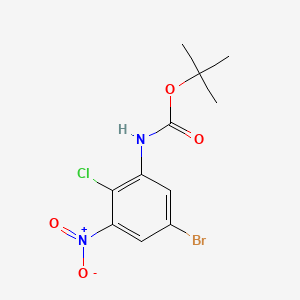
![N-[(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide hydrochloride](/img/structure/B13497758.png)
